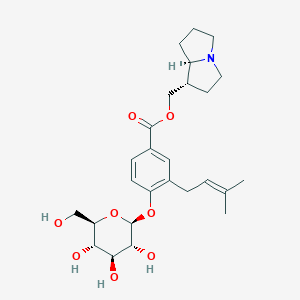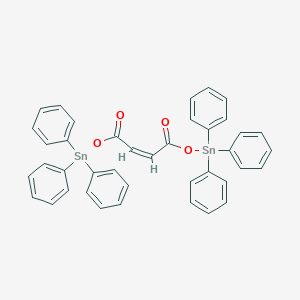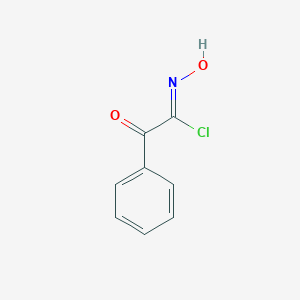![molecular formula C17H12Cl4O5 B100987 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one CAS No. 19314-80-8](/img/structure/B100987.png)
2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one, also known as TCDD, is a synthetic organic compound that belongs to the dioxin family. It is a highly toxic and persistent environmental pollutant that is produced as a byproduct of various industrial processes, such as waste incineration, paper bleaching, and pesticide manufacturing. TCDD is known to have harmful effects on human health, including cancer, reproductive and developmental disorders, and immune system dysfunction.
作用机制
The toxic effects of 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one are mediated through its interaction with the aryl hydrocarbon receptor (AhR), a cytoplasmic protein that binds to various environmental pollutants and activates a signaling pathway that leads to the expression of target genes. 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one binds to the AhR with high affinity and induces its translocation to the nucleus, where it binds to specific DNA sequences and regulates gene expression. The downstream effects of 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one exposure are complex and involve changes in the expression of multiple genes and proteins, leading to alterations in cellular metabolism, proliferation, and differentiation.
生化和生理效应
2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one exposure has been shown to have a wide range of biochemical and physiological effects on various organs and tissues in the body. These effects include alterations in lipid metabolism, glucose homeostasis, and oxidative stress. 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one exposure has also been shown to affect the immune system, leading to immunosuppression and increased susceptibility to infections. Additionally, 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one exposure has been linked to reproductive and developmental disorders, including reduced fertility, miscarriages, and birth defects.
实验室实验的优点和局限性
2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one is a highly toxic and persistent environmental pollutant that poses significant health risks to humans and wildlife. As such, its use in laboratory experiments is highly regulated and restricted. However, 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one has been used extensively in toxicological studies to investigate its effects on various biological systems and to develop new methods for its detection and removal from the environment. The advantages of using 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one in laboratory experiments include its well-characterized toxicological effects and its ability to induce changes in gene expression and cellular signaling pathways. The limitations of using 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one in laboratory experiments include its high toxicity, its persistence in the environment, and its potential to contaminate laboratory equipment and samples.
未来方向
Future research on 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one should focus on developing new methods for its detection, removal, and remediation from the environment. Additionally, further studies are needed to investigate the mechanisms underlying its toxicological effects and to identify new targets for intervention and treatment. Finally, research should be conducted to investigate the potential health effects of exposure to low levels of 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one, which may be more relevant to human exposure than the high levels typically used in laboratory experiments.
合成方法
2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one is synthesized through a complex series of chemical reactions that involve the chlorination of various precursor compounds. The most common method of 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one synthesis involves the reaction of 2,4,5-trichlorophenol with copper(II) oxide and sodium hydroxide, followed by the addition of 3,4-dimethoxytoluene and the oxidation of the resulting product with potassium permanganate and sulfuric acid.
科学研究应用
2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one has been extensively studied for its toxicological effects on human health and the environment. It has been shown to have a wide range of biological effects, including carcinogenicity, immunotoxicity, neurotoxicity, and endocrine disruption. 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one is also known to affect the expression of various genes and proteins, leading to changes in cellular signaling pathways and physiological processes.
属性
IUPAC Name |
2,4,8,10-tetrachloro-3,9-dimethoxy-1,7-dimethylbenzo[b][1,4]benzodioxepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl4O5/c1-5-7-13(10(20)14(23-3)8(5)18)25-12-6(2)9(19)15(24-4)11(21)16(12)26-17(7)22/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFWMXVOIABRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C1Cl)OC)Cl)OC3=C(C(=C(C(=C3OC2=O)Cl)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

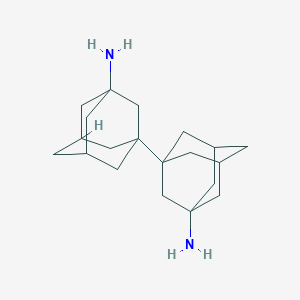
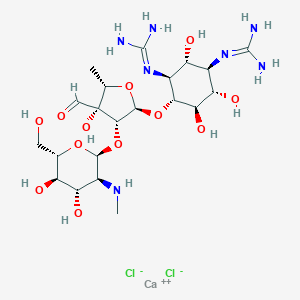

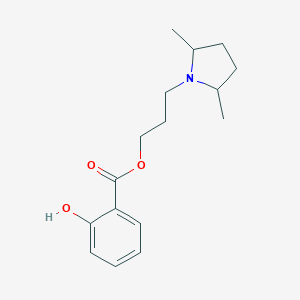
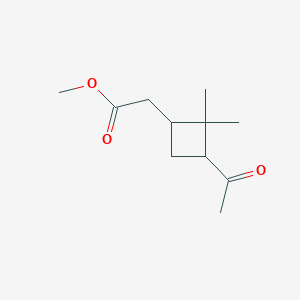
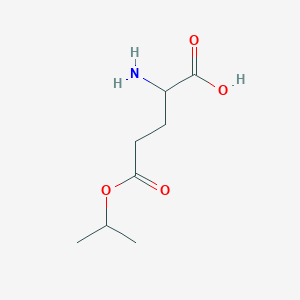

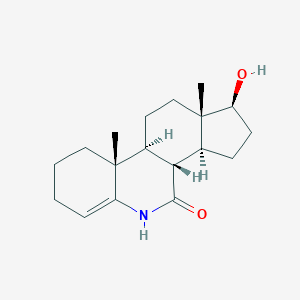
![Methyl iodide, [14C]](/img/structure/B100923.png)
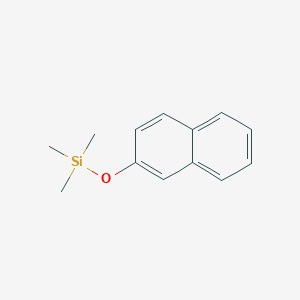
![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)
